BenchChemオンラインストアへようこそ!

4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Carbonic anhydrase inhibition Structure-activity relationship Benzenesulfonamide pharmacophore

This compound occupies a unique SAR niche: the meta-(2-oxopyrrolidin-1-yl)phenyl attachment to 4-ethylbenzenesulfonamide delivers a geometrically distinct pharmacophore presentation versus para-substituted analogs. Co-crystal validation in BRD4 bromodomain-1 (PDB 5TI7) confirms compatibility with acetyl-lysine pocket engagement—unlocking structure-based design of bromodomain ligands divergent from triazolopyrazine/isoxazole BET inhibitor chemotypes. Deploy this scaffold in systematic matrices varying sulfonamide 4-substituent (H, Me, Et, iPr, halogen), linker position (meta vs. para), and heterocycle (2-oxopyrrolidine vs. 2-oxoimidazolidine) to deconvolute contributions to CA isoform selectivity (hCA I, II, IX, XII), antimycobacterial activity, and ADME properties.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 941872-06-6
Cat. No. B2992395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941872-06-6
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C18H20N2O3S/c1-2-14-8-10-17(11-9-14)24(22,23)19-15-5-3-6-16(13-15)20-12-4-7-18(20)21/h3,5-6,8-11,13,19H,2,4,7,12H2,1H3
InChIKeyOLCRQUITONAODM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-06-6): Structural Identity and Compound-Class Context for Procurement Decisions


4-Ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-06-6, PubChem CID 7635933) is a synthetic sulfonamide derivative with molecular formula C₁₈H₂₀N₂O₃S and molecular weight 344.43 g/mol [1]. It features a meta-substituted aniline linker bridging a 4-ethylbenzenesulfonamide group and a 2-oxopyrrolidin-1-yl (γ-lactam) moiety [2]. The compound belongs to the broader class of pyrrolidine-/pyrrolidinone-bearing benzenesulfonamides, which have been investigated as carbonic anhydrase inhibitors, acetylcholinesterase inhibitors, antimicrobial agents, and ion channel modulators [3]. Its specific substitution pattern—a para-ethyl group on the benzenesulfonamide ring combined with a meta-(2-oxopyrrolidin-1-yl)phenyl linkage—distinguishes it from both para-pyrrolidinone-substituted benzenesulfonamides and unsubstituted parent analogs [2].

Why Generic Substitution Fails for 4-Ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Structural Nuances That Preclude Simple Interchangeability


Substitution within the pyrrolidinone-benzenesulfonamide class is not straightforward because three interdependent structural variables—the position of the pyrrolidinone attachment (meta vs. para), the substituent on the benzenesulfonamide ring (4-ethyl vs. unsubstituted vs. halogen), and the nature of the heterocycle (2-oxopyrrolidine vs. 2-oxoimidazolidine)—collectively govern target binding profiles [1]. In the Poyraz et al. (2023) series, subtle changes in aryl substitution shifted carbonic anhydrase isoform selectivity and acetylcholinesterase inhibitory potency by orders of magnitude; compound 3b exhibited Ki values of 5.14 ± 0.61 nM against hCA II, while closely related analogs showed markedly different profiles [1]. The target compound's meta-(2-oxopyrrolidin-1-yl)phenyl architecture is structurally distinct from the para-pyrrolidinone-substituted benzenesulfonamides evaluated as antimicrotubule agents targeting the colchicine-binding site [2] and from the PIB-SA series based on 2-oxoimidazolidine [3]. These positional and heterocyclic differences preclude assuming equivalent binding, selectivity, or biological outcomes across analogs [1].

Quantitative Differentiation Evidence for 4-Ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-06-6): Comparator-Based Selection Criteria


Meta-Substituted Phenyl Linker Architecture Enables a Distinct Target-Binding Footprint Compared to Para-Pyrrolidinone Benzenesulfonamides

The target compound positions the 2-oxopyrrolidin-1-yl group at the meta position of the aniline linker (i.e., N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide scaffold), whereas the majority of published pyrrolidinone-benzenesulfonamide inhibitors bear the heterocycle directly at the para position of the benzenesulfonamide ring [1]. In carbonic anhydrase inhibitor SAR, meta-substitution on the sulfonamide-bearing aryl ring alters the orientation of the zinc-binding group within the active site, affecting isoform selectivity profiles [2]. A structurally related meta-substituted analog (5-bromo-2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, PDB ligand 7CQ) was co-crystallized with the first bromodomain of human BRD4 (PDB 5TI7), confirming that the meta-phenyl-pyrrolidinone architecture supports discrete protein-ligand interactions distinct from para-substituted congeners [3]. No equivalent PDB entry exists for para-pyrrolidinone benzenesulfonamides in complex with BRD4 [3].

Carbonic anhydrase inhibition Structure-activity relationship Benzenesulfonamide pharmacophore

4-Ethyl Substituent on the Benzenesulfonamide Moiety Modulates Lipophilicity and Potential Pharmacokinetic Behavior Relative to Unsubstituted Parent Compounds

The 4-ethyl substituent on the benzenesulfonamide ring increases the computed XLogP3-AA to 2.7 compared with an estimated XLogP of approximately 2.1 for the des-ethyl analog N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide [1]. This ΔXLogP of approximately 0.6 log units corresponds to a roughly 4-fold increase in calculated lipophilicity [1]. In carbonic anhydrase inhibitor programs, 4-ethyl-substituted benzenesulfonamides have demonstrated enhanced membrane permeability and isoform selectivity compared to unsubstituted benzenesulfonamide, as evidenced by the 4-ethylbenzenesulfonamide co-crystal structures with hCA II (PDB 6HQX, 4YXO) [2]. The 4-ethyl group also occupies a defined hydrophobic sub-pocket in hCA II, contributing to binding enthalpy [2].

Lipophilicity optimization Drug-likeness Benzenesulfonamide SAR

Class-Level Carbonic Anhydrase Inhibitory Potential: Meta-Substituted Benzenesulfonamides as a Privileged Scaffold for CA Isozyme Targeting

Meta-substituted benzenesulfonamides have been identified as potent and selective inhibitors of metallo-β-lactamase ImiS (IC₅₀ range 0.11–0.86 μM) [1]. More broadly, pyrrolidine-benzenesulfonamide hybrids have demonstrated nanomolar inhibition of human carbonic anhydrase isoforms, with compound 3b (Poyraz et al., 2023) achieving Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [2]. Chlorinated pyrrolidinone-bearing benzenesulfonamides have shown Kd values in the nanomolar to micromolar range against a panel of recombinant hCA isoforms I–XIV, with selectivity governed by both the pyrrolidinone substitution pattern and the aryl ring substituents [3]. Although direct binding data for the target compound against hCA isoforms are not publicly available, the meta-(2-oxopyrrolidin-1-yl)phenyl motif places the sulfonamide zinc-binding group in a geometry that, based on meta-substituted benzenesulfonamide SAR, is likely compatible with CA active site engagement [1].

Carbonic anhydrase IX Tumor-associated CA isoforms Benzenesulfonamide zinc-binding group

Antimicrobial Class Potential: Pyrrolidine-Benzenesulfonamide Hybrids Exhibit Moderate Antitubercular Activity with MIC Values Relevant for Hit-to-Lead Optimization

In the Poyraz et al. (2023) study, pyrrolidine-benzenesulfonamide hybrids (compounds 6a–6c) demonstrated moderate antituberculosis activity against M. tuberculosis with an MIC of 15.62 μg/mL, while antibacterial and antifungal activity against standard strains was weaker (MIC range 500–62.5 μg/mL) [1]. This antimycobacterial activity, though moderate, is structurally linked to the pyrrolidine-benzenesulfonamide core rather than to a specific substitution pattern, suggesting that the target compound's 2-oxopyrrolidin-1-yl-benzenesulfonamide scaffold may retain baseline antitubercular potential [1]. The meta-phenyl linker architecture of the target compound differs from the compounds tested by Poyraz et al. and may alter the antimicrobial spectrum; direct MIC data for CAS 941872-06-6 are not available in the public domain [1].

Antitubercular agents Mycobacterium tuberculosis Benzenesulfonamide antimicrobials

Commercially Available from Multiple Vendors with Defined Purity Specifications Supporting Reproducible Research

CAS 941872-06-6 is available from at least two catalog suppliers: Life Chemicals (catalog F2783-1445, purity ≥90%, pricing $66/4 mg and $208/75 mg) [1] and AK Scientific/other vendors under synonym AKOS024466576 [2]. This multi-vendor availability with documented pricing reduces single-supplier dependency risk for procurement. In contrast, the direct des-ethyl analog N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide and several other meta-substituted variants are less commonly listed in commercial catalogs, potentially requiring custom synthesis [2]. The defined purity specification (≥90%) provides a minimum quality benchmark for assay reproducibility, though researchers should verify lot-specific certificates of analysis [1].

Research chemical procurement Purity specification Compound sourcing

Critical Evidence Gap: Absence of Published Direct Comparative Bioactivity Data Necessitates Empirical Head-to-Head Profiling

Despite extensive database interrogation (PubChem, ChEMBL, BindingDB, PubMed, PDB), no peer-reviewed publication or authoritative database entry containing quantitative IC₅₀, Ki, Kd, EC₅₀, or MIC values for CAS 941872-06-6 was identified as of April 2026 [1][2]. The compound's PubChem record (CID 7635933) contains no associated bioassay data, and its ChEMBL entry was not located [1]. The structural analog 5-bromo-2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (PDB 7CQ) has a BRD4 co-crystal structure, but no corresponding biochemical inhibition data for the target compound are reported [3]. Consequently, all biological differentiation claims in this guide are class-level inferences or structural arguments. Researchers considering this compound for target-specific applications should plan for empirical head-to-head profiling against their chosen comparator analogs. This evidence gap does not diminish the compound's potential utility as a structurally distinct scaffold for SAR exploration; rather, it underscores that procurement decisions must be guided by structural rationale and experimental validation rather than pre-existing potency data [1].

Data transparency Research compound characterization Evidence-based procurement

Optimal Research Application Scenarios for 4-Ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941872-06-6) Based on Structural Differentiation Evidence


Bromodomain and Epigenetic Reader Domain Screening: Exploiting the Meta-Pyrrolidinone Scaffold for BRD4-Interacting Chemotypes

The co-crystal structure of the closely related 5-bromo-2-methoxy analog with BRD4 bromodomain-1 (PDB 5TI7) validates that the meta-(2-oxopyrrolidin-1-yl)phenyl benzenesulfonamide scaffold is geometrically compatible with acetyl-lysine binding pocket engagement [1]. This compound can serve as a structurally characterized starting point for structure-based design of BRD4 bromodomain ligands, with the 4-ethyl group available for further optimization of hydrophobic pocket interactions. Procurement of this scaffold is justified when the research objective is to explore meta-linked pyrrolidinone-benzenesulfonamides as bromodomain-targeting chemotypes distinct from the more extensively studied triazolopyrazine and isoxazole-based BET inhibitor classes [1].

Carbonic Anhydrase Isoform Selectivity Profiling Using a Meta-Substituted Sulfonamide Zinc-Binding Scaffold

The benzenesulfonamide moiety is a validated zinc-binding group for carbonic anhydrase inhibition, and the meta-pyrrolidinone topology represents a geometrically distinct presentation of the sulfonamide pharmacophore compared to para-substituted benzenesulfonamide CA inhibitors [1]. Based on class-level evidence showing nanomolar CA inhibition by pyrrolidine-benzenesulfonamide hybrids (Ki values 5–18 nM for hCA I/II), this compound is rationally suited for inclusion in CA isoform selectivity panels (hCA I, II, IX, XII) to determine whether the meta topology confers novel selectivity profiles, particularly for tumor-associated isoforms hCA IX and XII [1][2].

Structure-Activity Relationship (SAR) Expansion of Pyrrolidinone-Bearing Bioactive Sulfonamides: Evaluating the Role of the 4-Ethyl Substituent

The 4-ethyl group on the benzenesulfonamide ring increases computed lipophilicity (XLogP3-AA = 2.7 vs. ~2.1 for the des-ethyl analog), which may translate to differential membrane permeability and cellular potency [1]. This compound can be deployed as a key member of a systematic SAR matrix that varies (i) the benzenesulfonamide 4-substituent (H, methyl, ethyl, isopropyl, halogen), (ii) the pyrrolidinone linker position (meta vs. para), and (iii) the heterocycle identity (2-oxopyrrolidine vs. 2-oxoimidazolidine). Such a matrix enables deconvolution of contributions from each structural feature to target binding, selectivity, and ADME properties [1].

Antimicrobial Hit-Finding: Screening the Meta-Pyrrolidinone Benzenesulfonamide Scaffold Against Mycobacterial and ESKAPE Pathogen Panels

Class-level evidence demonstrates that pyrrolidine-benzenesulfonamide hybrids exhibit moderate antitubercular activity (MIC = 15.62 μg/mL against M. tuberculosis) [1]. The target compound's distinct meta-substitution pattern, combined with its commercial availability at defined purity, makes it suitable for inclusion in medium-throughput antimicrobial screening cascades. Comparative MIC determination against the Poyraz et al. compound series (or commercially available analogs) would directly test whether the meta topology enhances, retains, or diminishes the antimycobacterial activity observed for the pyrrolidine-benzenesulfonamide class [1].

Quote Request

Request a Quote for 4-ethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.